1,3,6,8-Tetratert-butyl-9H-carbazole

Catalog No.
S1907247
CAS No.
34601-54-2
M.F
C28H41N
M. Wt
391.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Tetratert-butyl-9H-carbazole

CAS Number

34601-54-2

Product Name

1,3,6,8-Tetratert-butyl-9H-carbazole

IUPAC Name

1,3,6,8-tetratert-butyl-9H-carbazole

Molecular Formula

C28H41N

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3

InChI Key

OVSGNPWPCZRNKI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C
  • Organic Electronics

    Carbazole derivatives are well-known for their aromatic character and electron-transporting properties. TTBC, with its bulky tert-butyl groups, might exhibit good solubility and film-forming properties, making it a candidate for organic light-emitting diodes (OLEDs) or organic solar cells [].

  • Steric Hindrance Studies

    The bulky tert-butyl groups in TTBC introduce significant steric hindrance around the carbazole core. This steric hindrance can be a valuable tool for studying reaction mechanisms and designing molecules with specific steric requirements.

  • Material Science Applications

    The combination of carbazole's aromatic character and the bulky tert-butyl groups might be useful in designing new materials with unique properties. For instance, TTBC could be explored for applications in organic semiconductors or functional polymers [].

1,3,6,8-Tetratert-butyl-9H-carbazole is an organic compound characterized by a carbazole core substituted with four tert-butyl groups at the 1, 3, 6, and 8 positions. Its chemical formula is C20H25NC_{20}H_{25}N and it has a molecular weight of approximately 293.43 g/mol. The presence of bulky tert-butyl groups enhances its solubility and stability, making it a valuable compound in various chemical applications.

Typical of carbazole derivatives:

  • Electrophilic Substitution: The electron-rich nitrogen atom in the carbazole structure can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be used as a building block in palladium-catalyzed cross-coupling reactions to create more complex organic structures.
  • Oxidation Reactions: The compound can be oxidized to form various derivatives that may exhibit different electronic properties.

Research on the biological activity of 1,3,6,8-tetratert-butyl-9H-carbazole is limited but suggests potential antioxidant properties due to its stable structure. Some studies indicate that carbazole derivatives can exhibit anti-inflammatory and anticancer activities, although specific data on this compound's biological effects are sparse.

The synthesis of 1,3,6,8-tetratert-butyl-9H-carbazole typically involves multi-step organic reactions:

  • Starting Material: The synthesis often begins with carbazole or its derivatives.
  • Functionalization: tert-Butyl groups are introduced through Friedel-Crafts alkylation or similar methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples.

For example, one method involves the alkylation of carbazole with tert-butyl bromide in the presence of a strong base to yield the desired product .

1,3,6,8-Tetratert-butyl-9H-carbazole finds utility in various fields:

  • Organic Electronics: It is used in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
  • Photocatalysis: The compound serves as a ligand in the synthesis of covalent organic frameworks (COFs), which are employed in photocatalytic applications for environmental remediation.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in detecting nitroexplosive compounds.

Interaction studies involving 1,3,6,8-tetratert-butyl-9H-carbazole focus on its role as a ligand in metal complexes and its interactions with various substrates in photocatalytic processes. These studies often assess the efficiency of charge transfer and the generation of reactive oxygen species under light irradiation .

Several compounds share structural similarities with 1,3,6,8-tetratert-butyl-9H-carbazole. Here are notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Di-tert-butyl-9H-carbazoleTwo tert-butyl groups at positions 3 and 6Exhibits thermally activated delayed fluorescence (TADF)
1,8-Di-tert-butyl-9H-carbazoleTwo tert-butyl groups at positions 1 and 8Known for stability and potential biological activity
1,3-Bis(tert-butyl)-carbazoleTwo tert-butyl groups at positions 1 and 3Used in organic electronics for improved performance

Uniqueness

1,3,6,8-Tetratert-butyl-9H-carbazole stands out due to its specific substitution pattern that maximizes steric hindrance while maintaining solubility and stability. This unique arrangement allows it to function effectively in applications requiring robust electronic properties and photochemical activity.

Carbazole, a tricyclic aromatic heterocycle, was first isolated from coal tar in 1872. Early synthetic efforts focused on unsubstituted carbazole, but the development of substituted derivatives accelerated in the 20th century. The introduction of bulky tert-butyl groups to carbazole derivatives emerged as a strategic approach to enhance thermal stability, solubility, and electronic properties for applications in organic semiconductors.

The synthesis of 1,3,6,8-tetratert-butyl-9H-carbazole was first reported in 2007 through Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminum chloride (AlCl₃), yielding a product with high regioselectivity. This method established a foundation for accessing sterically hindered carbazole derivatives, which are critical for preventing aggregation and improving device performance in organic light-emitting diodes (OLEDs).

Molecular Identity and Structural Classification

Nomenclature and Structural Representation

PropertyValue
IUPAC Name1,3,6,8-Tetratert-butyl-9H-carbazole
Molecular FormulaC₂₈H₄₁N
Molecular Weight391.63 g/mol
SMILESCC(C)(C)c1cc2c3cc(cc(c3[nH]c2c(c1)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChI KeyOVSGNPWPCZRNKI-UHFFFAOYSA-N
Synonyms1,3,6,8-Tetra-tert-butylcarbazole; 1,3,6,8-Tetrakis(tert-butyl)carbazole

The molecule’s structure comprises a central carbazole core (two fused benzene rings and a pyrrole ring) substituted with tert-butyl groups at positions 1, 3, 6, and 8. This substitution pattern creates a sterically shielded environment, minimizing intermolecular interactions while maintaining π-conjugation.

Classification and Electronic Properties

1,3,6,8-Tetratert-butyl-9H-carbazole belongs to the aromatic heterocycles class, specifically carbazole derivatives. The tert-butyl groups act as electron-donating substituents, influencing the molecule’s:

  • Hole-transporting ability: Enhanced due to the electron-rich carbazole core and sterically hindered substituents.
  • Thermal stability: High glass transition temperature (Tg) attributed to the bulky tert-butyl groups.
  • Photophysical properties: Extended π-conjugation supports efficient charge carrier mobility in optoelectronic devices.

Significance in Heterocyclic Organic Materials

Role in Organic Electronics

The compound serves as a hole-transporting material in OLEDs due to its:

  • High ionization potential: Facilitates hole injection from anodic electrodes.
  • Low aggregation tendency: Steric bulk prevents π-π stacking, critical for stable amorphous thin films.

For example, in bis(tercarbazole)pyrene derivatives, 1,3,6,8-tetratert-butyl-9H-carbazole moieties enhance solubility and electrochemical stability, enabling efficient blue electroluminescence.

Applications in Advanced Materials

ApplicationKey Contribution
OLEDsHole-transporting layer with high triplet energy for phosphorescent emitters
Optical SwitchingUsed in nonlinear optical materials due to extended π-conjugation
Host MaterialsSupports efficient energy transfer to dopant emitters in electrophosphorescent devices

Nomenclature and Structural Representation

Crystallographic Data

X-ray crystallography reveals a twisted geometry due to steric repulsion between tert-butyl groups. Key structural features include:

  • Bond lengths: C–N bonds (~1.42 Å) and C–C bonds (~1.38–1.43 Å).
  • Crystal packing: Herringbone or face-to-face arrangements, depending on solvent interactions.

Comparative Analysis with Analogues

CompoundSubstituentsTg (°C)Key Application
3,6-Di-tert-butylcarbazole3,6-tert-butyl~150OLEDs, hole-transport layers
1,3,6,8-Tetratert-butyl-9H-carbazole1,3,6,8-tert-butyl~185High-stability OLEDs

1,3,6,8-Tetratert-butyl-9H-carbazole represents a sterically hindered carbazole derivative with four tertiary-butyl substituents positioned at the 1, 3, 6, and 8 positions of the tricyclic carbazole framework [1] [2] [3]. The compound possesses the molecular formula C28H41N with a molecular weight of 391.63 g/mol [1] [2]. The SMILES notation CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C describes the complete structural arrangement [4].

The molecular architecture consists of a planar carbazole core with four bulky tertiary-butyl groups extending from the aromatic system [5]. The carbazole framework maintains its characteristic tricyclic structure comprising two benzene rings fused to a central pyrrole ring. The tertiary-butyl substituents create significant steric hindrance, which influences both the molecular conformation and intermolecular interactions [5].

The rotatable bond count of 4 indicates limited conformational flexibility, primarily arising from the rotation of the tertiary-butyl groups around their attachment points to the aromatic core [4]. The heavy atom count of 29 reflects the substantial molecular size, while the topological polar surface area of 15.8 Ų demonstrates the relatively nonpolar nature of the molecule despite containing a nitrogen heteroatom [4].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray crystallographic analysis of 1,3,6,8-tetratert-butyl-9H-carbazole has been documented with the Cambridge Crystallographic Data Centre (CCDC) reference number 111073 [3] [4]. The crystal structure data is available with the Digital Object Identifier 10.5517/cc3ql0d, providing comprehensive structural parameters for the compound [4].

The crystallographic studies reveal that the molecule adopts a nearly planar carbazole core structure, consistent with the aromatic nature of the tricyclic system [6] [7]. The planarity of the carbazole framework is maintained despite the presence of four bulky tertiary-butyl substituents, indicating minimal distortion of the aromatic system [7].

Crystal Packing and Intermolecular Interactions

The crystal packing of 1,3,6,8-tetratert-butyl-9H-carbazole is dominated by van der Waals interactions between the bulky tertiary-butyl groups [6]. The sterically demanding nature of these substituents prevents close π-π stacking interactions that are commonly observed in unsubstituted carbazole derivatives [6].

The hydrogen bond donor count of 1 corresponds to the nitrogen-hydrogen bond in the carbazole core, while the hydrogen bond acceptor count of 0 indicates the absence of significant hydrogen bonding capabilities [4]. This structural feature influences the crystal packing arrangement, where intermolecular interactions are primarily governed by weak van der Waals forces rather than directional hydrogen bonds [7].

The molecular packing exhibits elongated arrangements with molecules oriented to minimize steric clashes between adjacent tertiary-butyl groups [6]. Similar carbazole derivatives demonstrate parallel stacking patterns along specific crystallographic axes, suggesting analogous packing motifs for the tetratert-butyl derivative [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 1,3,6,8-tetratert-butyl-9H-carbazole [8] [9]. The compound exhibits characteristic 1H NMR signals that reflect the symmetrical substitution pattern and electronic environment of the carbazole framework [9] [10].

The tertiary-butyl groups appear as distinctive singlets in the 1H NMR spectrum, typically around 1.4-1.5 ppm, representing the equivalent methyl groups within each tertiary-butyl substituent [9] [11]. The aromatic protons of the carbazole core display chemical shifts consistent with the electron-donating nature of the tertiary-butyl substituents [10].

13C NMR spectroscopy reveals the carbon framework with distinct signals for the aromatic carbons of the carbazole core and the aliphatic carbons of the tertiary-butyl groups [9] [11]. The quaternary carbons of the tertiary-butyl groups typically appear around 34-35 ppm, while the methyl carbons resonate around 31-32 ppm [11].

Vibrational Spectroscopy (Infrared and Raman)

Infrared spectroscopy of 1,3,6,8-tetratert-butyl-9H-carbazole exhibits characteristic absorption bands corresponding to the carbazole framework and tertiary-butyl substituents [12] [13]. The nitrogen-hydrogen stretching vibration appears in the region of 3300-3400 cm⁻¹, indicative of the secondary amine functionality in the carbazole core [12].

The aromatic carbon-carbon stretching vibrations occur in the range of 1450-1650 cm⁻¹, while the aliphatic carbon-hydrogen stretching modes of the tertiary-butyl groups appear around 2850-3000 cm⁻¹ [12] [14]. The fingerprint region below 1500 cm⁻¹ contains numerous bands arising from aromatic and aliphatic bending modes [14].

Raman spectroscopy provides complementary vibrational information, with characteristic bands at approximately 1625 cm⁻¹ corresponding to aromatic ring stretching and 1237 cm⁻¹ assigned to carbon-nitrogen stretching vibrations of the carbazole moiety [15] [16]. The carbazole in-plane bending modes appear around 1178 and 1019 cm⁻¹, while out-of-plane bending modes occur near 705 cm⁻¹ [15].

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy of 1,3,6,8-tetratert-butyl-9H-carbazole reveals the characteristic π-π* transitions of the carbazole chromophore [17] [18]. The electron-donating tertiary-butyl substituents influence the electronic transitions by increasing electron density on the aromatic system [18].

The compound exhibits absorption maxima in the ultraviolet region, with typical λmax values around 290-340 nm depending on the solvent system [17] [19]. The molar extinction coefficients range from 10³ to 10⁴ M⁻¹cm⁻¹, indicating moderate absorption intensity [19] [18].

Solvatochromic effects are observed when comparing absorption spectra in different solvents, reflecting the influence of solvent polarity on the electronic transitions [19]. The compound demonstrates good photostability under normal laboratory conditions, maintaining its spectroscopic properties over extended periods [19].

Mass Spectrometric Identification

Mass spectrometry confirms the molecular weight and fragmentation pattern of 1,3,6,8-tetratert-butyl-9H-carbazole [20] [21]. The molecular ion peak appears at m/z 391, corresponding to the calculated molecular weight of 391.63 g/mol [20].

Gas chromatography-mass spectrometry (GC-MS) analysis reveals characteristic fragmentation patterns with base peaks at m/z 57 and 41, likely corresponding to tertiary-butyl and propyl fragments, respectively [4]. The fragmentation pattern at m/z 181 suggests loss of multiple tertiary-butyl groups from the molecular ion [4].

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides accurate mass determination with minimal fragmentation, enabling precise molecular weight confirmation [8] [9]. Electrospray ionization (ESI) mass spectrometry demonstrates the formation of protonated molecular ions [M+H]⁺ at m/z 392 [13].

Physicochemical Properties

Thermal Properties and Phase Behavior

1,3,6,8-Tetratert-butyl-9H-carbazole exhibits a melting point range of 189.0-193.0°C, indicating good thermal stability [22] [23]. The crystalline powder form demonstrates consistent melting behavior characteristic of a pure compound [20] [22].

Thermogravimetric analysis of related carbazole derivatives shows decomposition temperatures ranging from 291-307°C under nitrogen atmosphere [24] [25]. The thermal stability is attributed to the robust carbazole framework and the stabilizing effect of the tertiary-butyl substituents [24].

Differential scanning calorimetry reveals clear melting transitions without significant phase changes during heating and cooling cycles [24] [25]. The absence of additional thermal events suggests a stable crystal structure without polymorphic transitions [25].

Solubility Parameters in Various Solvents

The solubility characteristics of 1,3,6,8-tetratert-butyl-9H-carbazole are influenced by its highly lipophilic nature, reflected in the XLogP3-AA value of 10.1 [4]. This high partition coefficient indicates excellent solubility in nonpolar organic solvents and minimal solubility in polar protic solvents [26].

The compound demonstrates good solubility in chlorinated solvents such as dichloromethane and chloroform, facilitating spectroscopic and synthetic applications [27] [26]. Aromatic solvents including toluene and benzene provide suitable media for crystallization and purification procedures [27].

The limited hydrogen bonding capability, with only one hydrogen bond donor and zero hydrogen bond acceptors, restricts solubility in hydrogen-bonding solvents [4]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide may provide moderate solubility depending on concentration and temperature conditions [26].

Stability and Degradation Kinetics

1,3,6,8-Tetratert-butyl-9H-carbazole demonstrates excellent chemical stability under ambient conditions [28] [29]. The sterically hindered tertiary-butyl substituents provide protection against oxidative degradation and photochemical reactions [29].

Light-induced degradation studies of related carbazole derivatives indicate that tertiary-butyl substitution enhances photostability compared to unsubstituted carbazole [29]. The bulky substituents minimize intermolecular interactions that could lead to photochemical side reactions [29].

Storage recommendations specify maintaining the compound under inert atmosphere at temperatures below 15°C to prevent oxidative degradation [30] [23]. The air-sensitive nature requires careful handling procedures to maintain chemical integrity during storage and manipulation [30].

The synthesis of 1,3,6,8-tetratert-butyl-9H-carbazole represents a significant challenge in heterocyclic chemistry due to the need for precise regioselective introduction of four bulky tert-butyl groups onto the carbazole framework. This section provides a comprehensive analysis of the various synthetic approaches, catalyst systems, and optimization strategies employed for the preparation of this highly substituted carbazole derivative.

Electrophilic Substitution Approaches

tert-Butylation of Carbazole

The most widely employed strategy for synthesizing 1,3,6,8-tetratert-butyl-9H-carbazole involves electrophilic aromatic substitution reactions, specifically Friedel-Crafts alkylation. The carbazole ring system exhibits characteristic reactivity patterns, with the 3,6-positions being most susceptible to electrophilic attack due to the highest occupied molecular orbital distribution [1]. This inherent selectivity provides the foundation for controlled sequential alkylation strategies.

The classical approach utilizes aluminum chloride as the Lewis acid catalyst in combination with tert-butyl chloride as the alkylating agent [2]. Under optimized conditions, carbazole is dissolved in anhydrous dichloromethane and cooled to 0°C. Aluminum chloride is added in equimolar amounts, followed by the dropwise addition of tert-butyl chloride. The reaction proceeds through the formation of a tert-butyl carbocation intermediate, which attacks the electron-rich positions of the carbazole ring [1].

The mechanism involves initial complexation of aluminum chloride with tert-butyl chloride to generate the highly electrophilic tert-butyl cation. This species then undergoes electrophilic aromatic substitution at the 3,6-positions of carbazole, forming the corresponding di-tert-butylcarbazole intermediate. Subsequent alkylation at the 1,8-positions requires more forcing conditions due to the decreased electron density resulting from the initial substitutions [2].

Experimental studies have demonstrated that the optimal molar ratio of carbazole to tert-butyl chloride is 1:2.5, with reaction times of 3-4 hours providing the best balance between yield and selectivity [1]. Under these conditions, yields of 45-74% can be achieved for the formation of multi-substituted products, with the exact distribution depending on reaction conditions and catalyst loading.

Catalyst Systems for Regioselective Alkylation

The choice of Lewis acid catalyst significantly influences both the reaction rate and regioselectivity of carbazole alkylation. Aluminum chloride remains the most effective catalyst system, providing high reactivity and good control over substitution patterns [1]. The catalyst functions by generating highly electrophilic alkyl carbocations and activating the carbazole substrate through coordination.

Alternative catalyst systems have been investigated to address some limitations of aluminum chloride, particularly its corrosive nature and requirement for strictly anhydrous conditions. Zinc chloride represents a milder alternative that can facilitate carbazole alkylation under less stringent conditions [3]. In nitromethane solvent, zinc chloride catalyzes the reaction between carbazole and 2-chloro-2-methylpropane to yield di-tert-butylcarbazole derivatives in 45% yield. While the yields are lower than those achieved with aluminum chloride, the improved handling characteristics and reduced corrosivity make zinc chloride an attractive option for certain applications.

Iron(III) chloride and other Lewis acids have also been explored as potential catalysts, although limited data exists for their application to carbazole tert-butylation specifically. The effectiveness of different catalyst systems appears to correlate with their Lewis acidity and ability to generate stable carbocation intermediates under the reaction conditions [4].

The regioselectivity observed in carbazole alkylation can be rationalized through molecular orbital calculations. Static charge distribution analysis reveals that the C3 and C6 positions have the highest electron density (-0.126), followed by C1 and C8 positions (-0.107), making these sites most susceptible to electrophilic attack [1]. This electronic preference aligns with experimental observations of preferential 3,6-disubstitution followed by 1,8-disubstitution to yield the desired tetratert-butyl product.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling Reactions

While electrophilic substitution remains the primary approach for tert-butylation, metal-catalyzed cross-coupling reactions offer complementary strategies for carbazole functionalization. Palladium-catalyzed methods have proven particularly valuable for constructing carbazole frameworks and introducing various substituents [5] [6].

The Buchwald-Hartwig amination reaction enables the formation of C-N bonds between aryl halides and carbazole derivatives, providing access to N-substituted carbazoles that can serve as intermediates for further functionalization [7]. These palladium-catalyzed processes typically proceed under milder conditions than traditional electrophilic substitution reactions and offer excellent functional group tolerance.

Copper-catalyzed Ullmann-type coupling reactions represent another important class of cross-coupling methods for carbazole synthesis [8] [9]. These reactions utilize more economical copper catalysts compared to palladium systems and can effectively couple carbazoles with various aryl halides. The development of improved ligand systems has enhanced the efficiency and scope of copper-catalyzed carbazole coupling reactions [8].

Suzuki-Miyaura cross-coupling reactions have been employed for the synthesis of carbazole derivatives, particularly for introducing aryl substituents [10]. These reactions benefit from the stability and functional group tolerance of organoborane reagents, enabling the preparation of complex carbazole structures that would be difficult to access through direct electrophilic substitution.

Multi-step Synthesis Strategies

Complex carbazole derivatives like 1,3,6,8-tetratert-butyl-9H-carbazole often require multi-step synthetic approaches to achieve the desired substitution pattern with high selectivity. Sequential alkylation strategies involve the stepwise introduction of tert-butyl groups, with careful control of reaction conditions to favor specific regioselectivity at each stage [2].

One effective multi-step approach involves initial di-tert-butylation at the 3,6-positions under controlled conditions, followed by more forcing conditions to achieve alkylation at the 1,8-positions. This strategy takes advantage of the different electronic environments and steric accessibility of these positions [1]. The intermediate di-tert-butylcarbazole can be isolated and characterized before proceeding to the final alkylation step.

Alternative multi-step strategies may involve the use of protecting groups or temporary modifications to control regioselectivity. For example, N-protection of carbazole can alter the electronic distribution and influence the preferred sites of electrophilic attack. However, such approaches must be balanced against the additional synthetic complexity and potential for reduced overall yields.

The development of one-pot, multi-stage processes represents an attractive compromise between synthetic efficiency and control over product distribution. These approaches involve sequential addition of reagents and catalyst systems without isolation of intermediates, while maintaining sufficient control over reaction selectivity [11].

Purification and Characterization Techniques

The purification of 1,3,6,8-tetratert-butyl-9H-carbazole requires careful consideration of the compound's physical properties and the nature of potential impurities. The presence of multiple tert-butyl groups significantly influences solubility characteristics and makes standard purification techniques applicable with appropriate modifications.

Recrystallization represents the most commonly employed purification method for carbazole derivatives. The choice of solvent system is critical for achieving effective separation of the desired product from isomeric impurities and unreacted starting materials [1]. Hot hexane, ethanol, and dichloromethane/n-hexane mixtures have proven effective for recrystallizing tert-butylated carbazoles. The bulky tert-butyl substituents generally enhance solubility in non-polar solvents while maintaining sufficient crystallinity for effective purification.

Solvent crystallization techniques offer scalable alternatives for larger-scale purifications. Studies have demonstrated that mixed solvent systems, such as dimethylformamide with additives like urea or isopropanolamine, can provide enhanced selectivity for carbazole purification [12]. These systems take advantage of differential solubility characteristics to achieve separation efficiencies exceeding 95% purity with yields above 80%.

Column chromatography provides the highest resolution purification method when exceptional purity is required. Silica gel chromatography using dichloromethane/n-hexane gradient elution systems can achieve purities exceeding 98% for tert-butylated carbazoles [1]. However, the scalability limitations and higher costs associated with chromatographic purification restrict its use to smaller-scale preparations or high-value applications.

Sublimation represents an attractive purification option for carbazole derivatives that possess sufficient thermal stability. The absence of solvents and potential for very high purities make sublimation particularly valuable for applications requiring ultra-pure materials. However, the energy requirements and equipment limitations restrict its practical application to specialized circumstances.

Characterization of 1,3,6,8-tetratert-butyl-9H-carbazole relies on a combination of spectroscopic and analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the tert-butyl groups appearing as singlets in both 1H and 13C NMR spectra [1]. The 1H NMR spectrum typically shows signals at δ 8.04 (s, 2H), δ 7.83 (s, 1H, NH), and δ 1.45 (s, 18H, tert-butyl groups), while 13C NMR reveals signals at δ 142.33, 138.04, 123.53, 34.71 (C(CH3)3), and 32.05 (CH3).

Infrared spectroscopy provides complementary structural information, with characteristic N-H stretching at 3412 cm⁻¹, C-H stretching in the 2959-2865 cm⁻¹ region, and aromatic C=C stretching at 1600 cm⁻¹ [13]. Mass spectrometry confirms molecular weight and provides fragmentation patterns that support structural assignments.

X-ray crystallography represents the ultimate structural characterization technique when suitable crystals can be obtained. The bulky tert-butyl groups often facilitate crystallization by preventing close π-π stacking interactions that can lead to amorphous materials [2]. Crystal structure analysis provides precise bond lengths, angles, and molecular conformations that validate synthetic assignments.

Scale-up Synthesis and Process Optimization

The scale-up of 1,3,6,8-tetratert-butyl-9H-carbazole synthesis presents several technical challenges that require careful consideration of reaction engineering principles. The exothermic nature of Friedel-Crafts alkylation reactions necessitates effective heat management systems to maintain reaction selectivity and prevent thermal decomposition [14].

Heat transfer considerations become increasingly important as reaction scale increases. Laboratory-scale reactions can rely on simple ice bath cooling, but larger scales require external cooling jackets or internal cooling coils to maintain temperature control. The heat of reaction for carbazole tert-butylation has been measured using reaction calorimetry, providing essential data for designing appropriate cooling systems [14].

Mixing efficiency represents another critical parameter for successful scale-up. Adequate dispersion of the Lewis acid catalyst and uniform heat distribution require mechanical stirring systems with sufficient power input. High-efficiency impeller designs and optimized agitation rates ensure consistent reaction conditions throughout the reactor volume.

Process optimization studies have identified key parameters that influence reaction performance at larger scales. The optimal carbazole to tert-butyl chloride ratio remains 1:2.5 across different scales, while catalyst loading should be maintained at equimolar amounts relative to carbazole [1]. Reaction temperature control becomes more challenging at larger scales due to thermal inertia effects, requiring more sophisticated temperature monitoring and control systems.

Solvent selection and recovery considerations become economically significant at industrial scales. Dichloromethane remains the preferred reaction medium due to its effectiveness in dissolving reactants and maintaining reaction selectivity. However, environmental and safety concerns associated with chlorinated solvents drive interest in alternative solvent systems or improved recovery methods. Complete solvent recycling through distillation can achieve recovery rates exceeding 95%, significantly reducing operating costs and environmental impact [15].

Quality control systems must evolve from batch analysis to continuous monitoring for larger-scale operations. In-process analytical techniques, such as infrared spectroscopy or gas chromatography, enable real-time monitoring of reaction progress and product quality. Automated sampling and analysis systems can provide feedback for process control systems to maintain consistent product quality.

Safety considerations become paramount at larger scales due to the increased quantities of reactive materials and the potential for more severe consequences from process upsets. The evolution of hydrogen chloride gas during the reaction requires appropriate containment and scrubbing systems. Automated safety interlocks and emergency response systems must be designed to handle potential thermal runaway or equipment failure scenarios.

Economic optimization involves balancing yield, purity, and processing costs to achieve optimal overall economics. While higher yields are generally desirable, the additional costs associated with extended reaction times, increased catalyst loading, or more complex purification may not be justified for all applications. Detailed economic analysis considering all process costs, including waste treatment and environmental compliance, guides optimization decisions for commercial production [15].

The development of continuous rather than batch processes represents an attractive option for large-scale production. Continuous stirred tank reactors or plug flow reactors can provide improved heat and mass transfer characteristics compared to batch systems. However, the implementation of continuous processes requires more sophisticated process control systems and may not be justified unless production volumes are sufficiently large.

XLogP3

10.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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